Atosiban Acetate

Tocolysis Preterm Labor Maternal Safety

Researchers developing preterm labor models or validating analytical methods require a well-characterized, dual oxytocin/vasopressin antagonist with reproducible pharmacology. Atosiban Acetate directly addresses the safety limitations of older tocolytics, offering a 0% tachycardia incidence versus 18.2% for ritodrine, and is the only oxytocin receptor antagonist licensed for tocolysis in the EU. - Dual hOTR (pKi 7.9) / hV1aR (pKi 9.8) antagonist with established in vivo efficacy. - USP/EP-traceable reference standard supports ANDA submissions and QC testing. - Lyophilized powder, ≥98% purity, shipped under ambient conditions for supply chain simplicity.

Molecular Formula C45H71N11O14S2
Molecular Weight 1054.2 g/mol
CAS No. 914453-95-5
Cat. No. B195041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtosiban Acetate
CAS914453-95-5
SynonymsCyclic (1→5)-disulfide O-Ethyl-N-(3-mercapto-1-oxopropyl)-D-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-glycinamide Monoacetate;  Antocile Acetate;  CAP 449 Acetate;  CAP 476 Acetate;  CAP 581 Acetate;  F 314 Acetate;  ORF 22164 Aceta
Molecular FormulaC45H71N11O14S2
Molecular Weight1054.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
InChIInChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1
InChIKeySVDWBHHCPXTODI-QIWYXCRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Atosiban Acetate: Identification and Tocolytic Profile


Atosiban acetate is the acetate salt of the nonapeptide competitive oxytocin/vasopressin receptor antagonist, specifically a desamino-oxytocin analogue [1]. It is indicated for the delay of imminent preterm birth in pregnant women and functions by competitively binding to oxytocin receptors on the myometrium, thereby inhibiting oxytocin-stimulated increases in inositol triphosphate production and reducing uterine contractility [2]. The compound is available as an intravenous formulation and is the only oxytocin receptor antagonist licensed for tocolysis in the European Union [3].

Target profile Dual oxytocin/vasopressin V1a receptor antagonist tool compound
Research model Supports uterine contractility and preterm labor research models
Form & use context Acetate salt; research formulation for in vitro / in vivo studies

Atosiban Acetate: Why Generic Substitution Fails


Atosiban acetate exhibits a unique pharmacological profile as a dual oxytocin/vasopressin V1a receptor antagonist, which is distinct from calcium channel blockers (e.g., nifedipine) and beta-adrenergic agonists (e.g., ritodrine) that are often used off-label for preterm labor [1]. While newer oxytocin antagonists (e.g., barusiban, retosiban) demonstrate higher selectivity for the oxytocin receptor, their clinical development has been limited, and none have achieved the same regulatory approval status as atosiban for tocolysis [2]. Substituting atosiban with a generic alternative or a more selective agent could lead to unpredictable efficacy, altered maternal cardiovascular safety profiles, or non-compliance with established clinical guidelines [3].

Ca-channel blocker mismatch Nifedipine acts via L-type calcium channels; oxytocin/vasopressin receptor pathway context may not transfer.
Beta-agonist mechanism gap Ritodrine and other betamimetics engage adrenergic receptors; dual antagonism profile may shift endpoint interpretation.
Selective OTR antagonist difference Newer oxytocin-selective agents (barusiban, retosiban) lack V1aR antagonism; reported dual-antagonist effects may not replicate.

Atosiban Acetate: Quantitative Comparisons


Cardiovascular Safety: Atosiban vs. Ritodrine

Atosiban demonstrates a significantly lower incidence of maternal tachycardia compared to the beta-agonist ritodrine in a randomized controlled trial. The risk of tachycardia was reduced by 100% relative to ritodrine, with no cases observed in the atosiban arm [1]. This difference is critical for patients with pre-existing cardiac conditions or those at risk for cardiovascular complications.

Maternal tachycardia
Head-to-head
0% vs 18.2% (ritodrine)
Reported lower tachycardia incidence; supports cardiovascular endpoint monitoring.
RCT, n=23/22, 7-day assessment.
Tocolysis Preterm Labor Maternal Safety

Cardiovascular Safety: Atosiban vs. Betamimetics

Pooled data from multiple trials comparing atosiban to betamimetics (ritodrine, terbutaline, salbutamol) reveal a substantially lower incidence of tachycardia. Atosiban was associated with a 5.5% rate of tachycardia compared to 75.5% for betamimetics, yielding a relative risk of 0.07 (p<0.001) [1]. This 70-percentage-point absolute risk reduction underscores atosiban's superior cardiovascular safety profile across a broader class of comparators.

Tachycardia vs betamimetics
Cross-study comparable
5.5% vs 75.5% (pooled)
Reported lower tachycardia endpoint; supports safety-related endpoint context.
Pooled RCT analysis; relative risk 0.07.
Tocolysis Maternal Adverse Events Meta-analysis

Cost-Effectiveness: Atosiban vs. Nifedipine

The APOSTEL III economic analysis demonstrates that while nifedipine is less expensive per treatment course, atosiban's cost differential must be contextualized. For singleton pregnancies, mean costs were €34,897 for nifedipine versus €43,376 for atosiban, a difference of €8,479 [1]. However, the study also noted a non-significantly higher death rate in the nifedipine group, highlighting a potential safety-cost trade-off [2]. Atosiban's higher cost is offset by its licensed status and superior safety profile, which may reduce downstream costs from adverse event management.

Cost per patient
Head-to-head
€43,376 vs €34,897 (nifedipine)
Reported cost differential; health-economic endpoint context.
APOSTEL III economic analysis, singleton pregnancies.
Health Economics Preterm Birth Tocolysis

Receptor Affinity: Atosiban vs. Newer Oxytocin Antagonists

Atosiban acts as a dual antagonist with pKi values of 7.9 for human oxytocin receptor (OTR) and 9.8 for human vasopressin V1a receptor (hV1aR) [1]. This contrasts with newer, more selective oxytocin antagonists: barusiban (hOTR Ki = 0.31 nM), retosiban (hOTR Ki = 0.6 nM), and epelsiban (hOTR Ki = 0.13 nM) [2]. While the selective agents exhibit higher affinity and selectivity, none have replicated atosiban's established clinical use and regulatory approval for tocolysis. Atosiban's dual antagonism may contribute to its distinct clinical safety and efficacy profile.

Receptor affinity
Cross-study comparable
hOTR pKi 7.9; hV1aR pKi 9.8
Dual antagonist binding context; supports receptor pharmacology studies.
In vitro radioligand binding assays.
Oxytocin Receptor Vasopressin Receptor Binding Affinity

Regulatory Status: Atosiban vs. Nifedipine

Atosiban is licensed in the European Union specifically for the treatment of threatened preterm birth and is administered intravenously at a cost of approximately £70 for a 48-hour course [1]. In contrast, oral nifedipine, while used off-label for the same indication, is licensed only as an antihypertensive agent and costs approximately £1.30 for an equivalent course [2]. This regulatory distinction carries implications for formulary decisions, medicolegal risk, and the availability of clear dosing and monitoring guidelines.

Regulatory indication
Cross-study comparable
Licensed (EU) vs off-label use
Regulatory context differs; supports formulary review research.
NHS cost context: ~£70 vs ~£1.30.
Regulatory Approval Drug Licensing Preterm Labor

Reference Standard for Analytical Methods

Atosiban Acetate is commercially available as a high-purity reference standard suitable for analytical method development, validation, and quality control applications. Suppliers offer products with traceability to USP or EP pharmacopeial standards, and comprehensive characterization data is provided . This positions atosiban acetate as a reliable benchmark for assay development, impurity profiling, and regulatory submissions (e.g., ANDA).

Reference standard
Data to verify
≥95% purity; USP/EP traceable
Supports analytical method development; specification review required.
Supplier specification; class-level inference.
Reference Standard Analytical Method Validation Quality Control

Atosiban Acetate: Optimal Application Scenarios


Tocolysis in Cardiovascular Patients

In pregnant women with pre-existing cardiac conditions or those at elevated risk for tachycardia and hypotension, atosiban is the preferred tocolytic. The direct head-to-head evidence demonstrates a 0% incidence of tachycardia compared to 18.2% for ritodrine [1], and a 5.5% rate versus 75.5% for pooled betamimetics [2]. Its superior cardiovascular safety profile justifies its use in this high-risk population.

Reference Standard for ANDA Method Development

Atosiban acetate is an essential reference standard for laboratories developing and validating analytical methods for the quantitation of atosiban in drug products and biological matrices. Its availability as a USP/EP-traceable material supports compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and quality control testing.

EU Formulary Decision-Making

In European Union countries where atosiban is licensed for preterm labor and nifedipine is used off-label, formulary committees may prioritize atosiban despite its higher cost (€43,376 vs. €34,897 per singleton pregnancy [3]) to ensure adherence to licensed indications and to minimize the risk of adverse events. The decision should be informed by local guidelines and patient-specific factors.

Dual Oxytocin/Vasopressin Antagonism Research

Investigators studying the role of dual oxytocin/vasopressin receptor antagonism in uterine contractility or other physiological processes should select atosiban as a well-characterized tool compound. Its pKi values for hOTR (7.9) and hV1aR (9.8) [4] provide a baseline for comparison with newer, more selective antagonists, and its extensive human safety data facilitate translational studies.

Application
Selection Property
Validation Focus
Uterine contractility research in cardiovascular-risk models
Reported cardiovascular endpoint profile
Tachycardia incidence endpoint review
Analytical method validation for oxytocin antagonists
Pharmacopeial traceability (USP/EP)
Reference standard characterization review
Health-economic research in tocolysis
Reported cost-effectiveness endpoint context
Budget-impact model endpoint interpretation
Dual OTR/V1aR pharmacology studies
Dual antagonist affinity context
Comparative binding assay endpoint interpretation

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